Brain Calmodulin-Dependent Phosphodiesterase Inhibition: >150-Fold Potency Advantage Over Trifluoperazine
Calmidazolium exhibits substantially higher potency than trifluoperazine (TFP) as an inhibitor of brain Ca2+-calmodulin-dependent phosphodiesterase (PDE). Calmidazolium achieves an IC50 of 10 nM in this assay system, representing at least a 150-fold greater inhibitory potency compared to trifluoperazine . This potency differential establishes Calmidazolium as a preferred tool compound when maximal CaM-PDE inhibition is required at lower compound concentrations.
| Evidence Dimension | Inhibition of brain Ca2+-calmodulin-dependent phosphodiesterase (PDE) |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | Trifluoperazine: IC50 value is >150× higher (≥1.5 μM based on stated fold-difference) |
| Quantified Difference | ≥150-fold greater potency for Calmidazolium |
| Conditions | In vitro enzyme assay using brain CaM-dependent PDE |
Why This Matters
For experiments requiring robust CaM-PDE inhibition at low nanomolar concentrations, Calmidazolium permits effective target engagement without the higher drug concentrations that may introduce confounding off-target effects.
